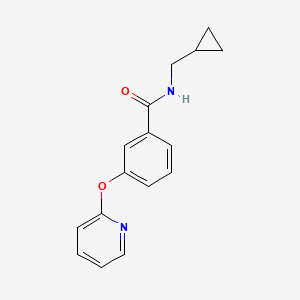

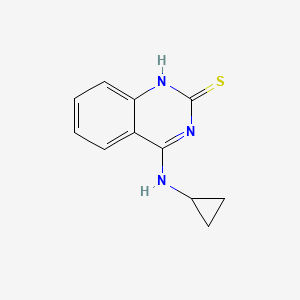

4-(Cyclopropylamino)quinazoline-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

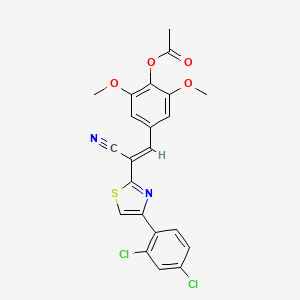

4-(Cyclopropylamino)quinazoline-2-thiol is a chemical compound with the molecular formula C11H11N3S . It has an average mass of 217.290 Da and a monoisotopic mass of 217.067368 Da .

Synthesis Analysis

Quinazoline and quinazolinone derivatives have been synthesized using various methods . The synthesis of quinazoline compounds is largely based on the substitution patterns of the 1,3-diazine moiety of the system . The first quinazoline derivative was synthesized in 1869 by the reaction of cyanogens with anthranilic acid . Recently, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring .Chemical Reactions Analysis

Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring. The properties of the pyrimidine ring were affected by the presence of the fused benzene ring . The first quinazoline derivative was synthesized by the reaction of cyanogens with anthranilic acid .Physical and Chemical Properties Analysis

This compound has a molecular formula of C11H11N3S, an average mass of 217.290 Da, and a monoisotopic mass of 217.067368 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Quinazoline derivatives, including 4-(Cyclopropylamino)quinazoline-2-thiol, have attracted significant attention in the field of medicinal chemistry due to their wide range of biological activities. Although direct studies on this compound are limited, insights into the general class of quinazoline derivatives can shed light on its potential applications.

Biological Activities and Applications

Quinazoline derivatives are known for their extensive biological properties, such as anticancer, antibacterial, anti-inflammatory, antimalarial, and antihypertensive activities. These compounds have been extensively studied, and newer variants are continually being discovered, broadening their application in medicinal chemistry. For example, the quinazoline-4(3H)-one nucleus is stable and allows for the introduction of various bioactive moieties, creating potential medicinal agents with significant antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016). Furthermore, quinazoline derivatives are also pivotal in anticancer drug discovery due to their ability to inhibit key proteins involved in cancer pathways, including EGFR inhibitors and other therapeutic targets (Ravez et al., 2015).

Synthesis and Chemical Advances

Recent advances in the synthetic chemistry of quinazolines have highlighted the importance of eco-friendly, mild, and atom-efficient multi-component synthetic strategies. These methodologies aim at constructing the quinazoline skeleton in a manner that is both environmentally benign and conducive to producing compounds with high biological activity. Such synthetic advances are crucial for the development of new quinazoline-based drugs (Faisal & Saeed, 2021).

Potential in Optoelectronics

Apart from their medicinal applications, quinazoline derivatives have also found utility in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This highlights the versatility of quinazoline derivatives beyond pharmaceutical applications (Lipunova et al., 2018).

Mechanism of Action

Target of Action

Quinazoline derivatives, a class to which this compound belongs, have been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Quinazoline derivatives have been found to interact with their targets in a multifaceted manner, involving specific as well as multiple targets . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its pharmacological effects.

Biochemical Pathways

Quinazoline derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The use of multiple drug combinations, often linked with drug-drug interactions and altered pharmacokinetics, can lead to severe unintended outcomes that may result in the failure of the treatment . Therefore, understanding the pharmacokinetics of this compound is crucial for predicting its bioavailability and potential interactions with other drugs.

Result of Action

Quinazoline derivatives have been associated with a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Cyclopropylamino)quinazoline-2-thiol. For instance, the use of alcohol amines as catalysts has been shown to significantly enhance the conversion of CO2 in the cyclization with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione in water . This suggests that the compound’s action could be influenced by the presence of certain catalysts and the reaction environment.

Properties

IUPAC Name |

4-(cyclopropylamino)-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c15-11-13-9-4-2-1-3-8(9)10(14-11)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCFCEPTDNAAQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=S)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B2439840.png)

![3-[[3-(Pyrrolidin-1-ylmethyl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2439844.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride](/img/structure/B2439845.png)

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide](/img/structure/B2439848.png)

![2-Aminobenzo[d]oxazol-6-ol](/img/structure/B2439853.png)

![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439856.png)